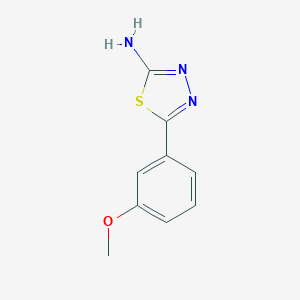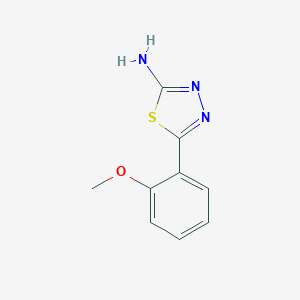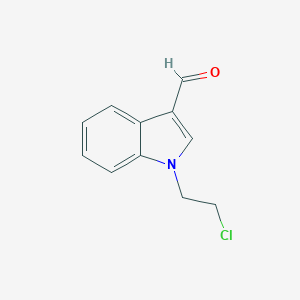
3,5-Bis(trifluoromethyl)benzyl mercaptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C9H6F6S and a molecular weight of 260.2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)benzyl mercaptan consists of a benzyl group substituted with two trifluoromethyl groups and a mercaptan group . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzyl mercaptan has a predicted boiling point of 181.7±35.0 °C and a predicted density of 1.392±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Lithium-Sulfur Batteries
3,5-Bis(trifluoromethyl)benzyl mercaptan: has been utilized in the development of lithium-sulfur (Li-S) batteries. A modified triazine-based covalent organic framework incorporating this compound has shown to suppress the shuttle effect of polysulfides . This leads to improved capacity and cyclic stability, with cells exhibiting a high initial capacity of 1205 mA h g−1 at 0.2C and maintaining 501 mA h g−1 after 500 cycles .
Organic Synthesis
As a reagent in organic synthesis, 3,5-Bis(trifluoromethyl)benzyl mercaptan is valuable due to its unique properties. It can be used to introduce trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these compounds .
Metal-Catalyzed Reactions
In metal-catalyzed reactions, this compound serves as a ligand that can facilitate various chemical transformations. Its ability to bind to metals can help stabilize reactive intermediates or activate substrates for subsequent reactions .
Fluorescence-Based Assays
The compound’s structure allows it to be a probe in fluorescence-based assays. It can be used to track changes in the environment of a biological system or to detect the presence of specific molecules .
Derivatization Reagent
3,5-Bis(trifluoromethyl)benzyl mercaptan: is used as a derivatization reagent in analytical chemistry. For instance, it has been employed in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry .
Enantioselective Synthesis
This compound plays a role in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists. Such applications are crucial in the pharmaceutical industry for the development of drugs with specific chiral properties .
Suppression of Polysulfide Diffusion
The high electronegativity and large steric hindrance of 3,5-Bis(trifluoromethyl)benzyl mercaptan modified separators are particularly effective in suppressing the diffusion of polysulfides. This application is critical in enhancing the performance of energy storage devices .
Ligand for Transition Metal Complexes
Lastly, 3,5-Bis(trifluoromethyl)benzyl mercaptan can act as a ligand for transition metal complexes. This can lead to the development of new materials with potential applications in catalysis, magnetic materials, and more .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used in the synthesis of a modified triazine-based covalent organic framework .
Mode of Action
It is known that the high electronegativity and large steric hindrance of 3,5-bis(trifluoromethyl)benzyl mercaptan can suppress the diffusion of polysulfides .
Biochemical Pathways
Its role in the synthesis of a covalent organic framework suggests it may influence the formation and stability of these structures .
Pharmacokinetics
Its predicted properties include a boiling point of 1817±350 °C and a density of 1392±006 g/cm3 .
Result of Action
Its use in the synthesis of a covalent organic framework suggests it may contribute to the improved capacity and cyclic stability of li–s batteries .
Action Environment
Its role in the synthesis of a covalent organic framework suggests it may be sensitive to conditions that affect the formation and stability of these structures .
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNFDRDLZOVTKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375772 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzyl mercaptan | |
CAS RN |
158144-84-4 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?
A1: While the exact binding mode of 3,5-bis(trifluoromethyl)benzyl mercaptan on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)


![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)




![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)